Product packaging for 6-Oxa-7-azabicyclo[3.2.2]non-8-ene(Cat. No.:CAS No. 113340-06-0)

6-Oxa-7-azabicyclo[3.2.2]non-8-ene

Cat. No.: B15419874
CAS No.: 113340-06-0
M. Wt: 125.17 g/mol
InChI Key: NGCOSXVGHLRGGT-UHFFFAOYSA-N
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Description

6-Oxa-7-azabicyclo[3.2.2]non-8-ene (CID 11019176) is a bicyclic organic compound with the molecular formula C7H11NO, featuring oxygen and nitrogen atoms within its bridged scaffold . This structure classifies it as a bridged lactam, a family of compounds of significant interest in fundamental organic and medicinal chemistry due to their distorted, non-planar amide bonds . In typical amides, resonance leads to a planar configuration, which confers stability and low reactivity. Incorporating the amide bond into a bridgehead position of a bicyclic system forces it into a twisted geometry, thereby reducing nN to π*C=O orbital overlap and diminishing amide bond resonance . This distortion profoundly alters the compound's properties, resulting in enhanced reactivity toward hydrolysis and nucleophilic attack at the carbonyl carbon, as well as distinctive spectroscopic signatures in IR and 13C NMR spectroscopy compared to standard planar amides . Researchers utilize this strained scaffold as a critical tool to probe the relationship between amide bond geometry and reactivity, providing insights analogous to the transition states of cis-trans isomerization in protein folding . The unique three-dimensional structure of this bridged heterocycle also makes it a valuable synthon for constructing complex molecular architectures in natural product synthesis and pharmaceutical research, where it can serve as a rigid core fragment . This product is intended for research purposes as a chemical reference standard and building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B15419874 6-Oxa-7-azabicyclo[3.2.2]non-8-ene CAS No. 113340-06-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113340-06-0

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

6-oxa-7-azabicyclo[3.2.2]non-8-ene

InChI

InChI=1S/C7H11NO/c1-2-6-4-5-7(3-1)9-8-6/h4-8H,1-3H2

InChI Key

NGCOSXVGHLRGGT-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC(C1)ON2

Origin of Product

United States

Synthetic Methodologies for 6 Oxa 7 Azabicyclo 3.2.2 Non 8 Ene and Its Derivatives

Cycloaddition Reactions in Bridged Ring System Construction

Cycloaddition reactions represent a powerful and atom-economical strategy for the rapid assembly of complex cyclic and bicyclic systems. researchgate.netacs.org These reactions, particularly the hetero-Diels-Alder reaction, have been extensively utilized in the synthesis of various oxa-aza bicyclic frameworks.

Hetero-Diels–Alder (HDA) Reactions for Oxa-Azabicyclo[3.2.2]non-8-ene Formation

The hetero-Diels-Alder (HDA) reaction is a variation of the Diels-Alder reaction where one or more heteroatoms are present in the diene or dienophile. wikipedia.org This reaction has proven to be a highly effective method for constructing six-membered heterocyclic rings. researchgate.netbeilstein-journals.org

Nitroso-Diels–Alder Cycloadditions to Conjugated Dienes

The [4+2] cycloaddition between a nitroso compound (dienophile) and a conjugated diene is a key method for forming the 3,6-dihydro-2H-1,2-oxazine ring system, which is the core structure of 6-oxa-7-azabicyclo[3.2.2]non-8-ene. beilstein-journals.orgbeilstein-journals.org This reaction, often referred to as the nitroso-Diels-Alder reaction, is a valuable tool for the functionalization of diene-containing molecules under mild conditions. nih.gov Chiral this compound can be synthesized through the asymmetric cycloaddition of cyclohepta-1,3-diene with chiral α-chloronitroso compounds. thieme-connect.de

Nitroso compounds are highly reactive dienophiles and can be generated in situ from various precursors, such as hydroxamic acids, through oxidation. researchgate.netnih.gov The reaction proceeds with a wide range of cyclic and acyclic dienes. beilstein-journals.org For instance, the cycloaddition of nitrosobenzene (B162901) to eucarvone, a cycloheptadienone, is regiospecific. researchgate.net

DieneNitroso DienophileProductKey Features
Cyclohepta-1,3-dieneChiral α-chloronitroso compoundsChiral this compoundAsymmetric synthesis. thieme-connect.de
EucarvoneNitrosobenzene1,4,4-Trimethyl-9-phenyl-8-oxa-9-azabicyclo[3.2.2]non-6-en-2-oneRegiospecific addition. researchgate.net
Stereochemical Outcomes and Regioselectivity in HDA Reactions

The stereochemistry and regioselectivity of the hetero-Diels-Alder reaction are crucial aspects that determine the structure of the final product. beilstein-journals.orgyoutube.com In the case of unsymmetrical dienes and dienophiles, the reaction can potentially yield multiple regioisomers. researchgate.net The regioselectivity is influenced by factors such as the electronic nature of the substituents on both the diene and the dienophile, as well as the reaction conditions. beilstein-journals.org

The stereoselectivity of the nitroso-Diels-Alder reaction is often high, with the stereochemistry of the dienophile being conserved in the product. youtube.com Asymmetric induction can be achieved by using chiral nitroso dienophiles or chiral dienes. beilstein-journals.org For example, the reaction of thebaine, a chiral diene-containing alkaloid, with various nitroso dienophiles proceeds with high regio- and stereoselectivity. nih.gov The orientation of the nitroso group relative to the diene is governed by frontier molecular orbital interactions. researchgate.net

Exploration of [5+2] Cycloadditions to Related Bicyclic Frameworks

While the [4+2] cycloaddition is the primary route to six-membered rings, [5+2] cycloaddition reactions have emerged as a powerful strategy for the synthesis of seven-membered rings, which are present in numerous natural products. researchgate.net These reactions are particularly relevant for constructing related bicyclic frameworks. For instance, Brønsted acid-catalyzed [5+2] cycloaddition of 6-substituted η³-pyranylmolybdenum scaffolds with electron-deficient alkenes provides access to 2-substituted oxa- and azabicyclo[3.2.1]octene ring systems with high enantiopurity and complete control over regio- and stereochemistry. nih.gov This methodology allows for the creation of four stereocenters in a single step. nih.gov

Another notable example is the Rh(I)-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide, which efficiently constructs bicyclic cyclooctenones. pku.edu.cn This method is versatile, accommodating various tether types and substitution patterns to form 5/8- and 6/8-fused ring systems. pku.edu.cn

Rearrangement-Based Synthetic Approaches

Meisenheimer Rearrangement of N-Oxides Leading to 8-Oxa-9-azabicyclo[3.2.2]non-6-ene Derivatives

The Meisenheimer rearrangement is a bgu.ac.iluow.edu.au-sigmatropic rearrangement of a tertiary amine N-oxide to an O-alkylated hydroxylamine. This reaction has been effectively applied to the synthesis of bridged bicyclic systems. Specifically, the thermolysis of N-oxides derived from 8-azabicyclo[3.2.1]oct-6-ene derivatives leads to the formation of 8-oxa-9-azabicyclo[3.2.2]non-6-ene derivatives. bgu.ac.iluow.edu.au

For example, the thermolysis of 3α-tert-butyldimethylsiloxy-8-methyl-8-azabicyclo[3.2.1]oct-6-ene axial N-oxide resulted in a 53% isolated yield of the corresponding Meisenheimer rearrangement product, (1R, 3S, 5S*)-3α-t-butyldimethylsiloxy-9-methyl-8-oxa-9-azabicyclo[3.2.2]non-6-ene. uow.edu.au The equatorial N-oxide also underwent rearrangement, albeit at a slower rate, affording the same product in a 14% yield. uow.edu.au Kinetic studies have shown that the axial N-oxide rearranges significantly faster than the equatorial isomer. uow.edu.au This rearrangement provides a key step in the synthesis of hydroxylated tropane (B1204802) alkaloid analogs. bgu.ac.ilresearchgate.net

Starting MaterialReactionProductYield
3α-t-butyldimethylsiloxy-8-methyl-8-azabicyclo[3.2.1]oct-6-ene axial N-oxideThermolysis (Meisenheimer Rearrangement)(1R, 3S, 5S)-3α-t-butyldimethylsiloxy-9-methyl-8-oxa-9-azabicyclo[3.2.2]non-6-ene53% uow.edu.au
3α-t-butyldimethylsiloxy-8-methyl-8-azabicyclo[3.2.1]oct-6-ene equatorial N-oxideThermolysis (Meisenheimer Rearrangement)(1R, 3S, 5S)-3α-t-butyldimethylsiloxy-9-methyl-8-oxa-9-azabicyclo[3.2.2]non-6-ene14% uow.edu.au

Intramolecular Rearrangements Facilitating Bridged Ring Formation

Intramolecular rearrangements are powerful transformations for the construction of complex cyclic systems from simpler, often acyclic or monocyclic, precursors. In the context of this compound synthesis, these rearrangements offer an efficient means to forge the characteristic bridged ring structure.

One notable example involves the acid-catalyzed rearrangement of 7-methylene-6,8-dioxabicyclo[3.2.1]octanes. These starting materials, which can be assembled from ketones and acetylene, undergo rearrangement to yield diastereomerically pure 2-acetyl-3,4-dihydropyrans in excellent yields. researchgate.net These dihydropyrans can then be further elaborated to the desired this compound framework. The proposed mechanism for this rearrangement involves the protonation of the enol double bond, followed by an intramolecular cyclization. researchgate.net

Another strategy utilizes aza-Prins cyclization. For instance, the reaction of (R)-2,3-di-O-benzylglyceraldehyde with N-tosyl homoallylamine leads to the highly diastereoselective formation of a 6-oxa-2-azabicyclo[3.2.1]octane derivative through an unexpected intramolecular nucleophilic attack. nih.gov While this example leads to a [3.2.1] system, the underlying principle of intramolecular cyclization of an N-acyliminium ion intermediate is a relevant strategy that can be adapted for the synthesis of the [3.2.2] scaffold. researchgate.net

Furthermore, tandem reactions involving intramolecular cyclization are also prominent. A protocol involving an endo-trig aza-Prins type cyclization followed by an intermolecular Ritter/Friedel-Crafts reaction has been developed for the synthesis of related azabicyclic systems. researchgate.net These reactions, initiated by the treatment of N-homoallyl imides with boron trifluoride etherate, proceed with high diastereoselectivity and yield. researchgate.net

Strategies for Stereoselective Synthesis of this compound Scaffolds

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For the this compound system, which contains multiple stereocenters, the development of stereoselective synthetic routes is of great importance.

Enantioselective Syntheses and Chiral Control in Bridged Systems

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of bridged systems like this compound, several strategies have been employed to achieve high levels of enantiomeric excess.

One powerful approach is the use of chiral organometallic scaffolds. For example, 6-substituted TpMo(CO)₂(η³-pyranyl) and -pyridinyl scaffolds have been used as chiral, non-racemic substrates in [5+2] cycloadditions with electron-deficient alkenes. nih.govacs.org This method allows for the installation of four stereocenters in a single step with complete control over the regio- and stereochemistry, leading to products with high enantiopurity. nih.gov The substituent at the C-6 position of the coordinated heterocycle plays a crucial role in both the reactivity and the subsequent demetalation step. acs.org

Another key strategy is the enantioselective nitroso-Diels-Alder reaction. The reaction of 2-nitrosopyridine (B1345732) with cyclohepta-1,3-diene, catalyzed by a copper complex with a chiral Walphos-type ligand, can produce the corresponding cycloadduct in high yield and enantiomeric excess. lookchem.com This methodology has been shown to be applicable to a range of symmetrical dienes. lookchem.com

Furthermore, the desymmetrization of meso compounds is a valuable technique. For instance, the intramolecular desymmetrization of meso-epoxides catalyzed by chiral phosphoric acids has been used to asymmetrically synthesize the tropane scaffold, which is an 8-azabicyclo[3.2.1]octane system. researchgate.net This principle could potentially be extended to the synthesis of the this compound core.

Diastereoselective Routes and Isomer Differentiation

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple stereocenters within a molecule. For the this compound system, achieving high diastereoselectivity is crucial for obtaining a single, well-defined isomer.

The hetero-Diels-Alder reaction between nitrosobenzene and cyclohepta-1,3-diene has been shown to produce 7-phenyl-6-oxa-7-azabicyclo[3.2.2]non-8-ene with high diastereoselectivity. rsc.org The reaction proceeds to give a single diastereomer in high yield. rsc.org

Aza-Prins cyclization has also been demonstrated to be a highly diastereoselective method for constructing related bridged systems. The reaction of chiral α-hydroxyaldehyde derivatives with N-tosyl homoallylamine affords 6-oxa-2-azabicyclo[3.2.1]octane derivatives in a highly diastereoselective manner. nih.gov The stereochemical outcome is a result of an unexpected intramolecular nucleophilic attack. nih.gov Similarly, tandem aza-Prins-Ritter/Friedel-Crafts type reactions of endocyclic N-acyliminium ions have been shown to be highly diastereoselective, often forming a single diastereomer exclusively. researchgate.net

The assembly of unique bridgehead nitrones, specifically 8-oxa-6-azabicyclo[3.2.1]oct-6-ene 6-oxides, has been achieved with high diastereoselectivity. researchgate.netacs.org This process involves the acid-catalyzed ring closure of acetyldihydropyran oximes, with the mechanism proposed to involve protonation of the enol double bond followed by intramolecular cyclization. researchgate.netacs.org

Advanced Synthetic Protocols and Enabling Technologies

The development of advanced synthetic protocols and enabling technologies has revolutionized the way complex molecules are synthesized, offering advantages in terms of efficiency, safety, and scalability.

Continuous Flow Chemistry Approaches to this compound Derivatives

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for process intensification and automation. polimi.it While specific examples for the continuous flow synthesis of this compound are not extensively documented in the provided search results, the principles of flow chemistry are highly applicable to its synthesis.

For instance, reactions that are hazardous or require precise control over reaction parameters, such as some of the organometallic-catalyzed reactions or those involving unstable intermediates, could benefit significantly from being translated to a flow regime. polimi.it The ability to operate at higher temperatures and pressures in flow reactors can also accelerate reaction rates and open up new reaction pathways. polimi.it The synthesis of related bicyclic systems, such as tropane alkaloids, has been achieved using continuous-flow methods, demonstrating the feasibility of this approach for complex heterocyclic synthesis. researchgate.net

Organometallic Catalysis in Bridged Heterocycle Construction

Organometallic catalysis plays a pivotal role in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. The construction of the this compound scaffold and its relatives has greatly benefited from the use of organometallic catalysts.

As previously mentioned, molybdenum-catalyzed [5+2] cycloadditions provide a powerful and stereocontrolled route to oxa- and azabicyclo[3.2.1]octenes. nih.govacs.org These reactions utilize chiral molybdenum scaffolds to direct the stereochemical outcome with high fidelity. nih.govacs.org

Palladium catalysis has also been employed in the construction of related bridged systems. A novel Pd(II)-catalyzed N,O-bicyclization of 1-(benzyloxycarbonylamino)-hex-5-en-3-ol has been developed to furnish the corresponding 6-oxa-2-azabicyclo[3.2.1]octane in good yield. researchgate.net

Rhodium catalysts have been used in the silylformylation and silylcarbocyclization of alkynes, which are versatile methods for the synthesis of various heterocyclic compounds. mdpi.com These reactions can be applied to the synthesis of lactams and other nitrogen-containing heterocycles. mdpi.com Furthermore, rhodium carboxylate catalyzed decomposition of vinyldiazoacetates in the presence of heterodienes has been used for the enantioselective synthesis of the 6-azabicyclo[3.2.2]nonane and 6-azabicyclo[3.2.2]nonanone ring systems. acs.org

Gold-catalyzed cycloisomerization of cyclopropenes has been shown to be an effective method for the synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptanes, demonstrating the utility of gold catalysis in constructing bridged heterocyclic systems. acs.org

Spectroscopic and X Ray Crystallographic Analysis for Structural Elucidation of 6 Oxa 7 Azabicyclo 3.2.2 Non 8 Ene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the bicyclic system of 6-oxa-7-azabicyclo[3.2.2]non-8-ene derivatives. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, chemists can piece together the connectivity of atoms and determine the stereochemistry of these complex molecules.

The ¹H and ¹³C NMR spectra of this compound derivatives exhibit characteristic signals that correspond to the unique chemical environment of each proton and carbon atom in the molecule. researchgate.net The chemical shifts (δ), measured in parts per million (ppm), provide information about the electronic environment of the nuclei, while the coupling constants (J) in ¹H NMR reveal the spatial relationships between neighboring protons.

For instance, in the ¹H NMR spectrum of a substituted this compound derivative, the protons on the double bond within the bicyclic system typically appear in a distinct region of the spectrum. researchgate.net The bridgehead protons and the protons on the carbon atoms adjacent to the oxygen and nitrogen heteroatoms also show characteristic chemical shifts. The specific values of these shifts are influenced by the nature and position of substituents on the bicyclic framework. nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The chemical shifts of the carbon atoms in the double bond, the bridgehead carbons, and the carbons bonded to the heteroatoms are particularly diagnostic. researchgate.net The presence of substituents will also cause predictable shifts in the signals of nearby carbon atoms.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Substituted this compound Derivative

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-8/H-96.2-6.5 (m)C-8/C-9: 130-135
H-1/H-5 (Bridgehead)4.5-4.8 (m)C-1/C-5: 70-80
H-2/H-41.8-2.2 (m)C-2/C-4: 25-35
H-31.5-1.9 (m)C-3: 20-30
Substituent ProtonsVariableSubstituent Carbons

Note: This table is for illustrative purposes and actual chemical shifts will vary depending on the specific substituents and solvent used.

For more complex this compound derivatives, or when stereochemical assignments are ambiguous from 1D NMR data alone, a suite of advanced 2D NMR techniques is employed. nih.govscispace.combath.ac.ukwhiterose.ac.uk These experiments provide through-bond and through-space correlations between nuclei, allowing for a detailed mapping of the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the bicyclic system. sdsu.eduipb.pt

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear picture of which proton is attached to which carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is particularly powerful for connecting different fragments of the molecule and for assigning quaternary carbons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, which is crucial for determining the relative stereochemistry of the molecule. scispace.comipb.pt

The application of these techniques has been instrumental in confirming the structure and stereochemistry of various bicyclic systems. nih.gov For example, NOESY data can definitively establish the syn or anti relationship between substituents on the bicyclic framework. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative will display characteristic absorption bands corresponding to the vibrations of its specific bonds. vscht.czlibretexts.org

Key absorptions include:

C=C stretch: The carbon-carbon double bond in the non-8-ene ring typically shows a stretching vibration in the region of 1640-1680 cm⁻¹. vscht.cz

C-O stretch: The carbon-oxygen single bond of the ether linkage will exhibit a strong absorption band, usually in the 1000-1300 cm⁻¹ range. libretexts.org

C-N stretch: The carbon-nitrogen single bond of the amine will also have a characteristic stretching vibration.

C-H stretch: The C-H bonds of the alkene and the saturated parts of the molecule will show stretching vibrations. Vinylic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹. vscht.cz

The presence and position of these bands can confirm the integrity of the bicyclic core and identify the various functional groups attached to it. For instance, the presence of a carbonyl group (C=O) in a derivative would be readily identified by a strong absorption band around 1700 cm⁻¹.

Table 2: Typical Infrared Absorption Frequencies for this compound Derivatives

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=C (alkene)1640-1680Medium
C-O (ether)1000-1300Strong
=C-H (alkene)3010-3100Medium
C-H (alkane)2850-2960Strong

Note: The exact frequencies can be influenced by the molecular structure and substituents.

Single Crystal X-ray Diffraction for Definitive Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. uol.deuhu-ciqso.es By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles. nih.gov

In the synthesis of substituted this compound derivatives, the formation of different regioisomers and stereoisomers is often possible. X-ray crystallography provides the definitive evidence to establish the exact regio- and stereochemistry of the synthesized product. researchgate.netresearchgate.net This is particularly crucial in reactions where the selectivity is not readily predictable. The crystal structure can confirm, for example, whether a substituent has added to a specific position on the bicyclic ring and whether it is in an endo or exo orientation.

When a synthetic procedure yields a mixture of isomers, or when the spectroscopic data is insufficient to differentiate between possible isomeric structures, single-crystal X-ray diffraction can provide the conclusive answer. vscht.cz By obtaining a suitable crystal of one of the isomers, its absolute structure can be determined, which in turn can help in the assignment of the other isomers in the mixture. This has been demonstrated in the structural determination of various complex heterocyclic compounds.

The data obtained from X-ray crystallography, including unit cell dimensions, space group, and atomic coordinates, provides a complete and unambiguous picture of the molecular structure in the solid state. researchgate.net

Gas-Phase Electron Diffraction Studies for Conformational Insights

Conformational analysis of the bicyclo[3.2.2]nonane framework reveals a dynamic system characterized by the flexibility of its three-carbon bridge. This bridge undergoes rapid interconversion between equivalent conformations. gla.ac.uk Studies on various derivatives, including those with unsaturation and heteroatoms, indicate that multiple conformers can coexist in the gas phase, a phenomenon that is often simplified to a single conformation in the crystalline state due to packing forces. bohrium.comrsc.org

Computational studies, often performed in conjunction with GED experiments on analogous molecules, have been instrumental in predicting the conformational landscapes of such bicyclic systems. For instance, density functional theory (DFT) calculations on related azabicyclic diamines with a [3.2.2] scaffold have shown that the energy barrier between different ring conformations (e.g., chair-like and boat-like) can be relatively low, suggesting a dynamic equilibrium between these forms. montclair.edu

In the case of 2,2,4,4-tetramethyl-6,8-bis(triflyl)-3-oxa-6,8-diaza-2,4-disilabicyclo[3.2.2]nonane, a related heterocyclic system, gas-phase electron diffraction studies combined with DFT calculations revealed the presence of two distinct conformers in the gas-phase equilibrium. bohrium.com This contrasts with single-crystal X-ray diffraction data, which identified only one conformer. bohrium.com This highlights the importance of gas-phase studies in understanding the intrinsic molecular structure and flexibility.

The introduction of the double bond and the oxygen and nitrogen heteroatoms in the this compound structure is expected to influence the conformational preferences of the bicyclic system. The double bond introduces rigidity to the two-carbon bridge, while the lone pairs on the oxygen and nitrogen atoms can lead to specific stereoelectronic interactions that favor certain conformations.

Based on the analysis of related bicyclic compounds, the following tables present expected geometric parameters for the key structural features of this compound. These values are derived from computational and experimental data on analogous systems and serve as a predictive model in the absence of direct experimental data for the title compound.

Table 1: Predicted Bond Lengths for this compound Skeleton

BondPredicted Length (Å)
C=C1.34 - 1.36
C-O1.42 - 1.44
C-N1.46 - 1.48
N-O1.38 - 1.40
C-C (saturated)1.52 - 1.55
C-H1.09 - 1.11

Table 2: Predicted Bond Angles for this compound Skeleton

AnglePredicted Angle (°)
C-O-N110 - 112
O-N-C115 - 117
C-C=C120 - 122
C-C-C (saturated)109 - 112
H-C-H108 - 110

Table 3: Predicted Dihedral Angles for this compound Skeleton

Dihedral AnglePredicted Angle (°)
C-N-O-C0 - 10 (near planar)
C-C-C-C (ethylene bridge)0 (planar)
C-C-C-C (propylene bridge)50 - 60 (gauche)

It is important to emphasize that these tables represent predicted values based on analogous structures. A definitive conformational analysis and the precise determination of geometric parameters for this compound would necessitate dedicated gas-phase electron diffraction experiments and high-level theoretical calculations on the specific molecule.

Computational and Theoretical Investigations of 6 Oxa 7 Azabicyclo 3.2.2 Non 8 Ene Systems

Conformational Analysis and Energy Landscapes of Bicyclic [3.2.2]nonanes

The bicyclo[3.2.2]nonane skeleton, which forms the core of the target compound, is a conformationally flexible system. Unlike the more rigid bicyclo[2.2.2]octane or the well-studied bicyclo[3.3.1]nonane systems, the [3.2.2] scaffold possesses a three-carbon bridge that imparts significant mobility. gla.ac.ukgla.ac.uk Early nuclear magnetic resonance (NMR) studies on bicyclo[3.2.2]nona-6,8-diene indicated that the three-carbon bridge interconverts rapidly between equivalent conformations. gla.ac.uk Computational studies, particularly on heteroatom-containing analogues like 3-azabicyclo[3.2.2]nonanes, have further elucidated the nature of this flexibility. lookchem.commontclair.edu

The conformational landscape of the bicyclo[3.2.2]nonane system is primarily defined by two distinct orientations of the six-membered ring containing the heteroatoms: a chair-like and a boat-like conformation. lookchem.commontclair.edu Computational analyses on related azabicyclic diamine scaffolds have shown that these two conformations are separated by a relatively low energy barrier. montclair.edu

In silico investigations on [3.2.2]-3-azabicyclic diamine templates revealed that the energy difference between the chair-like and boat-like orientations is minimal. lookchem.commontclair.edu This suggests that, unlike the related [3.2.1] systems where the chair-like conformation is more stable, the [3.2.2] templates exist as a mixture of both conformers with very similar energy levels. montclair.edu The calculated energy barrier for interconversion between these states is less than 9 kcal/mol, indicating a dynamic equilibrium between the conformations at room temperature. montclair.edu

Table 1: Calculated Relative Energies for Bicyclic Amine Template Conformations This table is based on data for related 3-azabicyclo[3.2.2]nonane templates. The benzyl (B1604629) substituent on the template was replaced by hydrogen for the calculations.

Template SystemConformationRelative Energy (kcal/mol)Interconversion Barrier (kcal/mol)
[3.2.2] TemplateChair-like~0< 9
[3.2.2] TemplateBoat-likeVery similar to chair< 9
[3.2.1] TemplateChair-like0~9
[3.2.1] TemplateBoat-likeHigher than chair~9
Data sourced from studies on conformationally restricted diamines. lookchem.commontclair.edu

Substituents on the bicyclic framework can significantly influence the conformational equilibrium and the energy barrier for interconversion. lookchem.commontclair.edu Studies on 3-azabicyclo[3.2.2]nonane derivatives have shown that the electronic nature of the substituent plays a key role. lookchem.com

For instance, placing a phenyl group on the endocyclic nitrogen atom was found to effectively eliminate the energy barrier between the chair- and boat-like conformations. lookchem.com This effect is attributed to the stabilizing overlap of the phenyl ring's π-system with the lone pair of electrons on the nitrogen in the transition state. lookchem.com In contrast, a sterically bulky but electronically different substituent like a t-butyl group has very little effect on the conformational energetics. lookchem.com When a t-butyl carbamate (B1207046) group is added to the primary nitrogen of the diamine templates, it can lock the conformation into a single minimum energy structure, which is boat-like for some templates and chair-like for others. lookchem.com

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, stability, and geometry of bicyclic systems. lookchem.commontclair.eduresearchgate.net For azabicyclo[3.2.2]nonane templates, DFT calculations at the B3-LYP/def2-TZVP level of theory have been instrumental in determining the relative stabilities of the chair-like versus boat-like conformations. lookchem.commontclair.edu These calculations confirmed that for the [3.2.2] system, the two orientations are very close in energy. montclair.edu

DFT has also been applied to study the electronic properties of the unsaturated parent, bicyclo[3.2.2]nona-6,8-diene. researchgate.net Full geometric optimization using ab initio methods showed that the double bond opposite the methylene (B1212753) bridge is more exo-pyramidalized than the other double bond. researchgate.net Analysis of the highest occupied molecular orbital (HOMO) revealed that the electron density is greater on this more pyramidalized double bond, suggesting it is more susceptible to electrophilic attack. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the surrounding environment, such as solvent. utupub.fi For bicyclo[3.2.2]nonane systems, MD simulations can be used to predict the most likely solvent-accessible conformers, which is valuable for optimizing reaction conditions. In the broader context of drug discovery, MD simulations have been employed to study the binding interactions of novel bicyclic compounds with biological targets like proteins and to evaluate the stability of the resulting complexes. utupub.fibiorxiv.org While specific MD studies focusing solely on 6-Oxa-7-azabicyclo[3.2.2]non-8-ene are not widely reported, the methodology is applicable to understand its behavior in a dynamic system, such as its conformational flexibility in solution and potential interactions with other molecules.

Computational Prediction of Reactivity and Reaction Pathways

Computational methods are crucial for predicting the reactivity and elucidating potential reaction mechanisms for bicyclic systems. DFT calculations, for example, can model the transition states of reactions like cycloadditions involving bicyclo[3.2.2]nonane derivatives. By identifying favorable HOMO-LUMO overlaps, these calculations can predict the feasibility and stereochemical outcome of reactions such as the Diels-Alder reaction.

For heteroatom-containing systems, computational studies can predict regioselectivity. In the case of bicyclo[3.2.2]nona-6,8-diene, theoretical investigations of electrophilic addition of chlorine predicted that the reaction proceeds through specific cationic intermediates. researchgate.net Similarly, the pathways for radical additions have been predicted based on the calculated relative stabilities of the intermediate radicals. researchgate.net The aza-Prins cyclization, a key reaction for forming piperidine (B6355638) rings found in many nitrogen-containing heterocycles, has also been the subject of thorough mechanistic investigation using computational tools to understand the factors influencing product formation. researchgate.net

Reactivity and Chemical Transformations of the 6 Oxa 7 Azabicyclo 3.2.2 Non 8 Ene Core

Functional Group Interconversions on the Bridged Framework

Functional group interconversions on the bridged framework of 6-oxa-7-azabicyclo[3.2.2]non-8-ene derivatives allow for the synthesis of diverse analogues. These transformations typically involve modifying substituents on the carbon skeleton while preserving the core bicyclic structure.

Research on related verdazyl radicals has demonstrated that functional groups attached to phenyl rings on similar heterocyclic systems can be successfully transformed. For instance, a benzyl (B1604629) ether (–OCH₂Ph) can be converted to a phenol (B47542) through Pd-catalyzed debenzylation, and a benzoate (B1203000) ester (–OCOPh) can be hydrolyzed under basic conditions to yield the same phenol functionality. vanderbilt.edu Furthermore, a nitro group (–NO₂) can be reduced to an amino group (–NH₂) using platinum-catalyzed hydrogenation, which can then be acylated. vanderbilt.edu While these specific examples were not performed on the this compound core itself, the principles of these common functional group interconversions are broadly applicable in organic synthesis. scribd.com

Table 1: Examples of Analogous Functional Group Interconversions

Starting Functional Group Reagents and Conditions Resulting Functional Group Reference
Benzyl Ether (-OCH₂Ph) Pd/C, H₂ Phenol (-OH) vanderbilt.edu
Benzoate Ester (-OCOPh) NaOH, H₂O/MeOH Phenol (-OH) vanderbilt.edu

These transformations highlight the potential for modifying peripheral functional groups on derivatives of the title compound to access a wider range of structures for further study.

Reactions Involving the Olefinic Moiety (e.g., Hydrogenation, Cyclopropanation)

The endocyclic double bond in the this compound system is a key site for chemical reactivity, enabling various addition reactions.

Hydrogenation: The saturation of the olefinic bond is a fundamental transformation. Catalytic hydrogenation is a standard method to convert the alkene to the corresponding alkane, yielding the 6-oxa-7-azabicyclo[3.2.2]nonane skeleton. In related bicyclic systems, hydrogenation of alkenes is often achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. For instance, the hydrogenation of dienes in related bicyclic structures can lead to the selective reduction of one or both double bonds. Similarly, the selective reduction of one double bond in a 2-azabicyclo[3.2.1]octadiene system has been demonstrated, leading to the saturated bicyclic framework. rsc.org

Cyclopropanation: The addition of a carbene or carbenoid to the double bond can form a tricyclic system containing a cyclopropane (B1198618) ring. Transition-metal catalysts, particularly those based on gold, rhodium, or copper, are often used to facilitate these reactions from diazo compounds or other precursors. rsc.org Gold-catalyzed intramolecular cyclopropanation of 1,6-enynes is a well-established method for forming bicyclo[4.1.0]heptane systems, which are structurally related to the potential cyclopropanated product of the title compound. rsc.orgresearchgate.net This transformation would result in the formation of a 4-oxa-5-azatricyclo[4.3.2.0¹⁶]undecane skeleton.

Table 2: Representative Reactions of the Olefinic Moiety in Bicyclic Systems

Reaction Reagent/Catalyst Product Type Reference
Hydrogenation H₂, Pd/C Saturated Bicyclic Alkane
Cyclopropanation Au(I) or Rh(I) catalyst, Diazo compound Fused Tricyclic Cyclopropane rsc.orgrsc.org
Dihydroxylation OsO₄, NMO cis-Diol researchgate.net

Other potential reactions at the olefin include dihydroxylation to form the corresponding cis-diol, typically using osmium tetroxide, researchgate.net and cycloaddition reactions like the Diels-Alder reaction, where the olefin can act as a dienophile.

Transformations at the Nitrogen Atom (e.g., N-Alkylation, N-Debenzylation)

The nitrogen atom in the this compound core is a nucleophilic center that can undergo various transformations, most notably alkylation and dealkylation, allowing for the modification of the substituent at the N7 position.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It is typically achieved by treating the N-H precursor or its corresponding anion with an alkyl halide or another suitable electrophile. beilstein-journals.org In related bicyclic amine systems, N-alkylation is a common procedure. For example, mechanochemical N-alkylation of imides has been shown to be an effective solvent-free method. beilstein-journals.org Palladium-catalyzed N-alkylation reactions have also become a powerful tool in modern organic synthesis. rsc.org

N-Debenzylation: The removal of a benzyl group from the nitrogen atom is a crucial deprotection step in many synthetic routes. The benzyl group often serves as a protecting group for the nitrogen atom. Catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst) is a standard method for N-debenzylation. However, in more complex molecules, other reagents may be required. The use of vinyl chloroformate followed by hydrolysis is an effective method for the dealkylation of various tertiary amines, including the N-debenzylation of N,N-dimethylbenzylamine, although in some bicyclic systems like tropanes, this can be challenging. google.commolaid.com

Table 3: Common Transformations at the Nitrogen Atom in Bicyclic Amines

Transformation Typical Reagents Purpose Analogous System Reference
N-Alkylation Alkyl Halide, Base (e.g., K₂CO₃) Introduction of N-substituents beilstein-journals.org
N-Acylation Acyl Chloride, Base Formation of N-amides rsc.org
N-Debenzylation H₂, Pd/C Removal of benzyl protecting group vanderbilt.edu

Ring-Opening Reactions and Skeletal Rearrangements

The strained bicyclic framework of this compound is susceptible to ring-opening reactions and skeletal rearrangements, often under thermal or catalytic conditions, leading to structurally diverse products.

Ring-Opening Reactions: The cleavage of the C-O or C-N bonds within the bicyclic system can be initiated by various reagents. In related oxabicyclic systems, ring-opening can be achieved with nucleophiles. For example, organolithium reagents can induce an Sₙ2' ring-opening in related oxabicyclo[2.2.1]heptene systems. scholaris.ca Acid-catalyzed ring-opening with alcohol nucleophiles has also been observed in cyclopropanated 3-aza-2-oxabicyclo[2.2.1]heptenes, leading to cleavage of the C-O bond. scholaris.ca

Skeletal Rearrangements: The this compound system can potentially undergo rearrangements to form different heterocyclic scaffolds. A notable example is the Meisenheimer rearrangement, which has been observed in a closely related system. Thermolysis of 3-t-butyldimethylsiloxy-8-methyl-8-azabicyclo[3.2.1]oct-6-ene N-oxide led to the formation of 3-t-butyldimethylsiloxy-9-methyl-8-oxa-9-azabicyclo[3.2.2]non-6-ene. researchgate.net This reaction involves the scholaris.canih.gov-rearrangement of an allyl amine N-oxide, effectively transforming a bicyclo[3.2.1]octane system into the bicyclo[3.2.2]nonane skeleton, demonstrating the accessibility and potential for interconversion between these bridged systems. Other skeletal rearrangements have been observed in dioxabicyclo[3.2.1]octanols, where treatment with thionyl chloride promotes an oxygen migration to form a 3,8-dioxabicyclo[3.2.1]octane system. beilstein-journals.org

Table 4: Examples of Ring-Opening and Rearrangement Reactions in Related Bicyclic Systems

Reaction Type Conditions/Reagents Resulting Structure Reference
Sₙ2' Ring Opening Organolithium Reagent Fused 5,7-trans ring system scholaris.ca
Meisenheimer Rearrangement Thermolysis of N-oxide 8-Oxa-9-azabicyclo[3.2.2]non-6-ene researchgate.net
Oxygen Migration SOCl₂/Pyridine Rearranged Dioxabicyclo[3.2.1]octane beilstein-journals.org

Synthetic Utility and Scaffold Applications of 6 Oxa 7 Azabicyclo 3.2.2 Non 8 Ene in Organic Synthesis

Role as a Privileged Bridged Heterocyclic Scaffold in Chemical Synthesis

The 6-Oxa-7-azabicyclo[3.2.2]non-8-ene core and its related bridged heterocyclic systems are considered "privileged scaffolds" in medicinal chemistry and organic synthesis. This designation stems from their ability to serve as a foundational structure for the development of ligands that can interact with multiple biological targets. The rigid, three-dimensional nature of the bicyclo[3.2.2]nonane framework imparts a high degree of conformational restriction, which can lead to enhanced binding affinity and selectivity for specific protein targets.

The azabicyclo[3.3.1]nonane moiety, a structurally related system, is found in a multitude of bioactive natural products. mdpi.comnih.gov This prevalence in nature underscores the evolutionary selection of this type of bridged scaffold for specific biological functions. Synthetic chemists have leveraged this understanding to design and synthesize novel compounds based on similar bicyclic frameworks, including the 6-oxa-7-azabicyclo[3.2.2]nonane system, for various applications. The synthesis of related bridged lactams and other heterocycles has been extensively reviewed, highlighting the importance and synthetic challenges associated with these structures. nih.gov

The development of synthetic routes to access these scaffolds is a key area of research. For instance, the Diels-Alder reaction has proven to be a powerful tool for the construction of the bicyclo[3.2.2]nonane core, which is central to a number of Lycopodium alkaloids. rsc.org The ability to construct these complex ring systems with high stereochemical control is crucial for their application in the total synthesis of natural products. rsc.org

Application in the Construction of Complex Organic Molecules and Natural Product Analogs

The this compound scaffold serves as a valuable building block in the synthesis of more intricate organic molecules and analogs of natural products. The inherent strain and reactivity of the bridged system can be strategically exploited to introduce further complexity and functionality.

The synthesis of related bridged bicyclic morpholines, which are important in medicinal chemistry, demonstrates the utility of such scaffolds. researchgate.net For example, the synthesis of (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione and (±)-2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione showcases the preparation of potential synthons for creating novel heteroaryl-annulated bicyclic morpholines. researchgate.net These syntheses often involve multi-step sequences starting from readily available materials. researchgate.net

Furthermore, the broader family of azabicycloalkanes has been utilized in the development of novel materials. For instance, a related bicyclic oxalactam, 8-oxa-6-azabicyclo[3.2.1]octan-7-one, can undergo anionic ring-opening polymerization to produce polyamides with hydrophilic segments, suitable for creating advanced block and graft copolymers. The construction of complex natural products, such as the hetisine (B12785939) alkaloids, which feature the azabicyclo[3.2.1]octane ring system, has been a long-standing challenge and a driving force for the development of new synthetic strategies.

Mimicry of Conformationally Restricted Bioactive Scaffolds in Ligand Design

A key application of the this compound scaffold and its analogs lies in their ability to mimic the conformationally restricted structures of bioactive molecules. By locking the molecule into a specific three-dimensional arrangement, chemists can design ligands with improved potency and selectivity for their biological targets.

The azabicyclo[3.3.1]nonane framework, for example, is a core substructure in various biologically active compounds, including those with applications as dopamine (B1211576) D3 receptor ligands and compounds with high sigma-2 receptor affinities. nih.gov The rigid nature of this scaffold is crucial for its interaction with these receptors. Similarly, the this compound system can be employed to create novel ligands that adopt well-defined spatial orientations, potentially leading to new therapeutic agents.

Derivatization for Library Synthesis and Scaffold Diversification

The this compound scaffold is amenable to a variety of chemical transformations, making it a suitable platform for the generation of compound libraries for drug discovery and other applications. The presence of the double bond and the nitrogen and oxygen heteroatoms provides multiple points for derivatization, allowing for the systematic exploration of chemical space around the core scaffold.

The synthesis of diverse libraries of fragments for fragment-based drug discovery often utilizes such three-dimensional scaffolds. dtu.dk By introducing a range of substituents and functional groups onto the bicyclic framework, a wide array of compounds with diverse physicochemical properties can be generated. This approach is valuable for identifying initial hit compounds that can be further optimized into potent drug candidates. The ability to functionalize related azepane and oxepane (B1206615) scaffolds through various chemical reactions highlights the potential for creating diverse libraries from seven-membered ring systems. researchgate.net

The synthesis of various substituted 3-azabicyclo[3.2.2]nonanes and the evaluation of their biological activities demonstrate the utility of this scaffold in generating new chemical entities with potential therapeutic applications. researchgate.net The attachment of different side chains to the nitrogen atom of the bicyclic ring system allows for the exploration of structure-activity relationships. researchgate.net

Future Research Directions and Unexplored Avenues for 6 Oxa 7 Azabicyclo 3.2.2 Non 8 Ene Chemistry

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic methods for analogous bicyclic systems often rely on traditional approaches that may involve harsh reaction conditions, stoichiometric reagents, and complex purification procedures. A primary focus for future research should be the development of more sustainable and efficient synthetic routes to 6-Oxa-7-azabicyclo[3.2.2]non-8-ene and its derivatives.

Key areas for investigation include:

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has been shown to accelerate reaction rates, improve yields, and reduce by-product formation in the synthesis of various heterocyclic compounds. nih.gov Future studies could explore microwave-assisted cycloaddition reactions or intramolecular cyclizations to construct the this compound core, potentially leading to faster and more energy-efficient syntheses.

Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.

Green Chemistry Principles: The use of environmentally benign solvents (e.g., water, supercritical fluids), atom-economical reactions, and catalytic methods are central to sustainable chemistry. mdpi.com Research should be directed towards replacing hazardous reagents and solvents in existing synthetic pathways and exploring novel catalytic systems, such as those based on earth-abundant metals.

A comparative analysis of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Strategy Potential Advantages Potential Challenges
Microwave-Assisted Synthesis Reduced reaction times, higher yields, fewer by-products. nih.gov Scalability can be an issue for industrial applications.
Flow Chemistry Precise process control, enhanced safety, easy scalability. Initial setup costs can be high.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. Enzyme stability and availability for the specific transformation.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The conformational flexibility of the bicyclo[3.2.2]nonane framework suggests that this compound may exhibit interesting dynamic processes in solution. Advanced spectroscopic techniques can provide invaluable insights into these dynamics, which are crucial for understanding its reactivity and potential applications in areas like medicinal chemistry where conformational restriction is key. montclair.edu

Future research should employ:

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): To study conformational changes and determine the energy barriers between different conformers. nih.gov

2D NMR Techniques (e.g., NOESY, ROESY): To elucidate the through-space proximity of protons and establish the relative stereochemistry and preferred conformations of derivatives.

Chiroptical Spectroscopy (e.g., Circular Dichroism): For enantiomerically pure derivatives, this technique can provide information about the absolute configuration and conformational preferences in solution.

Deepening Computational Understanding of Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to complement experimental studies by providing a deeper understanding of the electronic structure, stability, and reactivity of this compound. lookchem.com

Future computational investigations could focus on:

Density Functional Theory (DFT) Calculations: To model the geometries of different conformers, calculate their relative energies, and predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies). lookchem.com

Molecular Dynamics (MD) Simulations: To explore the conformational landscape and dynamic behavior of the molecule in different solvent environments.

Reaction Pathway Modeling: To investigate the mechanisms of known and potential reactions, identify transition states, and calculate activation energies, thereby guiding the design of new synthetic transformations.

A summary of key computational parameters and their potential insights is provided in Table 2.

Table 2: Computational Approaches for Studying this compound

Computational Method Key Parameters to be Calculated Potential Insights
Density Functional Theory (DFT) Geometries, relative energies, electronic properties, spectroscopic data. Understanding of conformational preferences and structure-property relationships. lookchem.com
Molecular Dynamics (MD) Conformational changes over time, solvent effects. Elucidation of dynamic behavior and interactions with the environment.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of the oxygen bridge and the nitrogen atom in this compound suggests that it may undergo novel and unprecedented chemical transformations.

Areas ripe for exploration include:

Ring-Opening Reactions: Investigating the selective cleavage of the C-O or C-N bonds to access novel functionalized seven-membered rings.

Rearrangement Reactions: Exploring acid- or base-catalyzed or thermally induced rearrangements to access different bicyclic or monocyclic scaffolds.

Diels-Alder and other Cycloaddition Reactions: Utilizing the double bond in the 8,9-position as a dienophile or dipolarophile to construct more complex polycyclic systems.

Functionalization of the Bicyclic Core: Developing methods for the selective introduction of substituents at various positions of the ring system to create a library of derivatives for biological screening.

Integration into Emerging Fields of Synthetic Chemistry (e.g., Photoredox Catalysis for synthesis, if applicable)

Emerging fields in synthetic chemistry, such as photoredox catalysis, offer powerful new tools for bond formation under mild conditions. nih.govd-nb.info The application of these methods to the synthesis of this compound is a promising and largely unexplored avenue.

Future research could investigate:

Photoredox-Catalyzed Cycloadditions: Developing light-mediated [4+2] or other cycloaddition reactions to construct the bicyclic framework. mdpi.com

C-H Functionalization: Employing photoredox catalysis for the direct functionalization of C-H bonds on the bicyclic scaffold, providing a more atom-economical approach to derivatization.

Radical-Based Transformations: Utilizing photoredox-generated radicals to initiate novel cyclization or functionalization cascades leading to the desired product.

The integration of photoredox catalysis could not only provide more efficient synthetic routes but also open up pathways to previously inaccessible derivatives of this compound. beilstein-journals.org

Q & A

Basic: What synthetic strategies are effective for preparing 6-Oxa-7-azabicyclo[3.2.2]non-8-ene derivatives with controlled stereochemistry?

Methodological Answer:
Stereochemical control in bicyclic systems often requires selective oxidation and reduction protocols. For example, enantiopure dioxabicyclo derivatives (e.g., (+)-16 and (-)-16 in ) were synthesized using Pb(OAc)₄-mediated oxidation of specific diols, followed by NaBH₃CN reduction under controlled conditions. Key steps include:

  • Oxidizing Agent Selection : Pb(OAc)₄ in dry CH₂Cl₂ for non-polar substrates to minimize side reactions .
  • Reduction Conditions : NaBH₃CN in THF/CH₃COOH for selective reduction of formyl groups without disturbing phthalimido substituents .
  • Monitoring : TLC and melting point analysis ensure reaction progression and purity.
    Structural confirmation via ¹H/¹³C NMR and HRMS is critical for verifying stereochemical outcomes .

Advanced: How can mechanistic studies resolve contradictions in reaction pathways for bicyclic lactam oligomerization?

Methodological Answer:
Contradictions in reaction pathways (e.g., cationic oligomerization of BOL in ) require isotopic labeling and kinetic studies. For instance:

  • Isotopic Tracers : Use ¹⁵N-labeled this compound to track protonation sites during oligomerization.
  • Kinetic Profiling : Monitor reaction rates under varying catalysts (e.g., BF₃·Et₂O vs. CF₃SO₃H) to identify dominant pathways. showed that protonation at the oxamide unit favors 5C-6N bond scission over amide bond cleavage.
  • Structural Analysis : Isolate and characterize oligomers (e.g., dimer via NMR/X-ray) to confirm bond cleavage patterns .

Basic: What spectroscopic techniques are essential for characterizing bicyclic oxazabicyclo compounds?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.58–4.10 ppm in ) identifies substituents and ring junction protons. NOESY experiments clarify stereochemistry in crowded bicyclic systems.
  • HRMS : Confirms molecular formulas (e.g., C₉H₁₅NO₂ in ) with <5 ppm error .
  • IR Spectroscopy : Detects functional groups (e.g., carbonyl stretch at ~1675 cm⁻¹ in ).

Advanced: How can computational chemistry predict regioselectivity in derivatization reactions of this compound?

Methodological Answer:

  • DFT Calculations : Optimize transition states for ring-opening reactions (e.g., at oxa vs. aza sites). Compare activation energies to predict dominant pathways.
  • Molecular Dynamics : Simulate solvent effects on reactivity (e.g., CH₂Cl₂ vs. THF) .
  • Docking Studies : Model interactions with enzymes or catalysts to design targeted modifications (e.g., phthalimido group positioning in ).

Basic: What are common pitfalls in analyzing reaction yields for bicyclic compound synthesis, and how can they be addressed?

Methodological Answer:

  • Catalyst Sensitivity : Small changes in Lewis acid catalysts (e.g., BF₃·Et₂O vs. TiCl₄) drastically alter yields. Standardize catalyst purity and moisture levels .
  • Byproduct Formation : Monitor diastereomer ratios via chiral HPLC if unexpected melting point variations occur (e.g., ±-17 in ) .
  • Scale-Up Challenges : Optimize stoichiometry in small batches before scaling (e.g., 0.02 mol scale in ).

Advanced: What strategies enable the use of this compound as a building block for bioactive heterocycles?

Methodological Answer:

  • Functional Group Manipulation : Convert the oxa bridge to ketones (oxidation) or amines (reduction) for diversification (e.g., 6-azabicyclo[3.2.0]heptan-7-one derivatives in ).
  • Cross-Coupling : Employ Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the nitrogen site.
  • Ring Expansion : Use photochemical [2+2] cycloadditions to generate polycyclic frameworks .

Basic: How should researchers handle discrepancies in stereochemical assignments across studies?

Methodological Answer:

  • Crystallographic Validation : Resolve ambiguities via X-ray diffraction (e.g., used crystallography for cis-3-azabicyclo[3.2.0]heptane-2,4-dione).
  • Comparative NMR : Align chemical shifts with literature data (e.g., δ 2.60 ppm for bridgehead protons in ).
  • Optical Rotation : Compare [α]D values with reported enantiomers (e.g., (+)-16 vs. (-)-16 in ) .

Advanced: What role does protonation state play in the reactivity of bicyclic lactams?

Methodological Answer:

  • pH-Dependent Studies : Titrate this compound in buffered solutions to identify protonation sites (e.g., oxamide vs. aza nitrogen).
  • Kinetic Isotope Effects : Compare reaction rates in H₂O vs. D₂O to confirm proton transfer steps .
  • Theoretical Modeling : Calculate pKa values (e.g., using COSMO-RS) to predict protonation under specific conditions .

Basic: What safety protocols are critical when handling bicyclic azabicyclo compounds?

Methodological Answer:

  • PPE Requirements : Use impervious gloves (e.g., nitrile) and sealed goggles to prevent exposure ( ).
  • Ventilation : Perform reactions in fume hoods due to volatile solvents (e.g., CH₂Cl₂ in ).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal via licensed services .

Advanced: How can meta-analysis improve understanding of bicyclic compound applications in drug discovery?

Methodological Answer:

  • Literature Mining : Use databases (e.g., PubMed, Reaxys) to aggregate data on azabicyclo derivatives’ bioactivity.
  • Subgroup Analysis : Stratify studies by target (e.g., enzymes vs. receptors) to identify trends ( ).
  • Bayesian Statistics : Quantify uncertainty in efficacy comparisons across structurally similar compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.